molecular formula C8H7BrN2O B2617010 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 1254163-78-4

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

货号 B2617010
CAS 编号: 1254163-78-4
分子量: 227.061
InChI 键: FMXFWGRGEVMWGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1190321-71-1 . It has a molecular weight of 227.06 .


Molecular Structure Analysis

The InChI code for “4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” is 1S/C8H7BrN2O/c1-12-6-4-11-8-5 (7 (6)9)2-3-10-8/h2-4H,1H3, (H,10,11) .


Physical And Chemical Properties Analysis

“4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature .

作用机制

Target of Action

The primary target of the compound 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The compound this compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, affecting the downstream effects such as RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could potentially be beneficial for its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

实验室实验的优点和局限性

The advantages of using 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine in lab experiments include its high purity and yield, making it a viable option for large-scale production. Additionally, this compound exhibits a wide range of biological activities, making it a versatile compound for studying various molecular targets. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability in vivo. Additionally, this compound may exhibit toxicity at high concentrations, which may limit its therapeutic potential.

未来方向

For the study of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine include further elucidation of its mechanism of action, identification of molecular targets, and optimization of its therapeutic potential. Additionally, the development of this compound derivatives may lead to the discovery of compounds with improved bioavailability and reduced toxicity. Furthermore, the use of this compound in combination with other therapeutic agents may lead to synergistic effects and improved therapeutic outcomes.

科学研究应用

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, this compound has been shown to exhibit anti-viral activity against the hepatitis B virus.

安全和危害

The safety information for “4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” includes hazard statements H302, H317 . The precautionary statements include P280 .

属性

IUPAC Name

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-7(9)5-2-3-10-6(5)4-11-8/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXFWGRGEVMWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1Br)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1254163-78-4
Record name 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In A suspension of Iron powder (1.62 g, 28.9 mmol, 5.5 eq), [(E)-2-(3-Bromo-2-methoxy-5-nitro-pyridin-4-yl)-vinyl]-dimethyl-amine (1.59 g, 5.27 mmol), and EtOH (0.05M) were stirred while heating to 90° C. To the suspension was added dropwise concentrated HCl (1.6 mL) and the suspension refluxed (100° C.) for 2 hr. The reaction was cooled and neutralized by pouring reaction mixture into 200 mL of 1N NaOH and stirring. The resulting mixture was extracted with EtOAc (3×100 mL), the combined organics washed with brine and concentrated to a beige powder. The crude solid was further purified using chromatography eluting with EtOAc/Heptane giving 4-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine as a beige solid (0.980 g, 4.10 mmol, 78%). MS ESI m/z 229.2 (M+2H)+. 1NMR (400 MHz, CDCl3) δ 8.55 (br s, 1H), 8.36 (s, 1H), 7.47 (m, 1H), 6.60 (m, 1H), 4.12 (s, 3H).
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1.59 g
Type
reactant
Reaction Step Three
Name
Quantity
1.62 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。